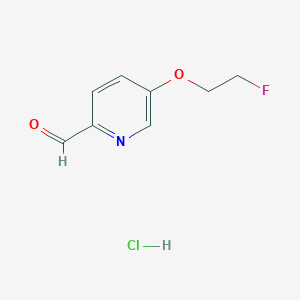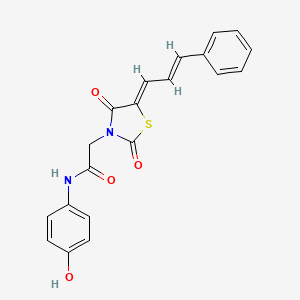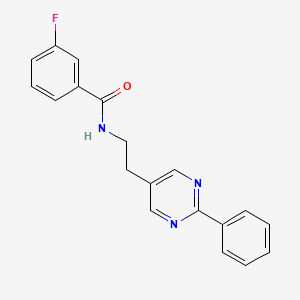
5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride is a chemical compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.61. This compound is characterized by the presence of a pyridine ring substituted with a fluoroethoxy group and a carbaldehyde group, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Vorbereitungsmethoden
The synthesis of 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride typically involves the following steps:
Formation of the Fluoroethoxy Group: The fluoroethoxy group is introduced through a nucleophilic substitution reaction, where a suitable fluoroethanol derivative reacts with a pyridine precursor.
Introduction of the Carbaldehyde Group: The carbaldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Analyse Chemischer Reaktionen
5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Condensation: The carbaldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Wirkmechanismus
The mechanism of action of 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins or enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride can be compared with other similar compounds, such as:
5-(2-Methoxyethoxy)pyridine-2-carbaldehyde: This compound has a methoxyethoxy group instead of a fluoroethoxy group, which may affect its reactivity and biological activity.
5-(2-Chloroethoxy)pyridine-2-carbaldehyde: This compound has a chloroethoxy group, which may result in different chemical and biological properties due to the presence of chlorine.
5-(2-Bromoethoxy)pyridine-2-carbaldehyde: This compound has a bromoethoxy group, which may exhibit different reactivity and biological effects compared to the fluoroethoxy derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
5-(2-fluoroethoxy)pyridine-2-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-3-4-12-8-2-1-7(6-11)10-5-8;/h1-2,5-6H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESPMSJBTGZVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCF)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2423676.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2423678.png)
![4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2423679.png)
![[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2423681.png)
![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)
![3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2423684.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2423687.png)
![1-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2423688.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2423689.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2423692.png)


